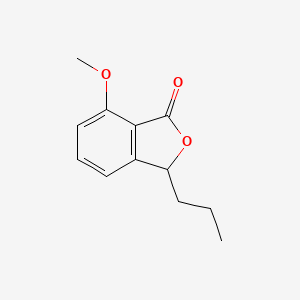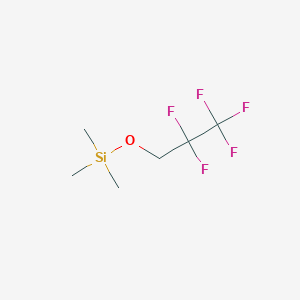![molecular formula C12H22Cl2S2 B14399091 1-{[2,2-Dichloro-1-(pentylsulfanyl)ethenyl]sulfanyl}pentane CAS No. 88649-71-2](/img/structure/B14399091.png)
1-{[2,2-Dichloro-1-(pentylsulfanyl)ethenyl]sulfanyl}pentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[2,2-Dichloro-1-(pentylsulfanyl)ethenyl]sulfanyl}pentane is an organic compound characterized by its unique structure, which includes two chlorine atoms and two pentylsulfanyl groups attached to an ethenyl backbone
Méthodes De Préparation
The synthesis of 1-{[2,2-Dichloro-1-(pentylsulfanyl)ethenyl]sulfanyl}pentane typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pentylsulfanyl and dichloroethene derivatives.
Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes.
Synthetic Routes: One common synthetic route involves the nucleophilic substitution of a dichloroethene derivative with a pentylsulfanyl group, followed by further functionalization to introduce the second pentylsulfanyl group.
Industrial Production: Industrial production methods may involve large-scale reactors and continuous flow processes to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-{[2,2-Dichloro-1-(pentylsulfanyl)ethenyl]sulfanyl}pentane undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced sulfur-containing derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
1-{[2,2-Dichloro-1-(pentylsulfanyl)ethenyl]sulfanyl}pentane has several scientific research applications:
Chemistry: In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: In the industrial sector, it is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-{[2,2-Dichloro-1-(pentylsulfanyl)ethenyl]sulfanyl}pentane involves several molecular targets and pathways:
Molecular Targets: The compound interacts with various enzymes and proteins, potentially inhibiting their activity or altering their function.
Pathways Involved: It may affect cellular pathways related to oxidative stress, apoptosis, and signal transduction, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
1-{[2,2-Dichloro-1-(pentylsulfanyl)ethenyl]sulfanyl}pentane can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-{[2,2-Dichloro-1-(methylsulfanyl)ethenyl]sulfanyl}pentane and 1-{[2,2-Dichloro-1-(ethylsulfanyl)ethenyl]sulfanyl}pentane share structural similarities.
Uniqueness: The presence of two pentylsulfanyl groups in this compound distinguishes it from its analogs, potentially leading to different chemical reactivity and biological activity.
Propriétés
Numéro CAS |
88649-71-2 |
|---|---|
Formule moléculaire |
C12H22Cl2S2 |
Poids moléculaire |
301.3 g/mol |
Nom IUPAC |
1-(2,2-dichloro-1-pentylsulfanylethenyl)sulfanylpentane |
InChI |
InChI=1S/C12H22Cl2S2/c1-3-5-7-9-15-12(11(13)14)16-10-8-6-4-2/h3-10H2,1-2H3 |
Clé InChI |
VDBCFQBLUPJXAM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCSC(=C(Cl)Cl)SCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


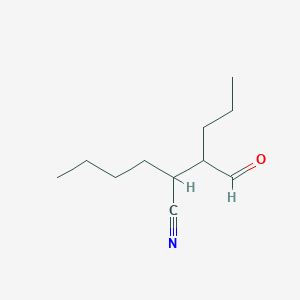



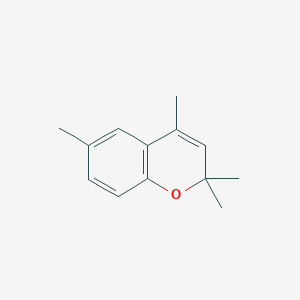
![({[(2,3,6-Trichlorophenyl)methylidene]amino}oxy)acetic acid](/img/structure/B14399033.png)



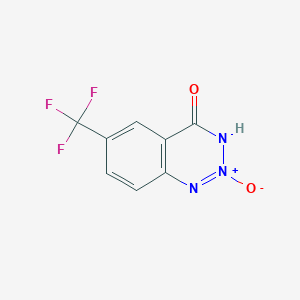
![6-Ethenylbicyclo[2.2.1]heptane-2,7-diol](/img/structure/B14399061.png)
![2-Methyl-3-[4-(4-methylphenoxy)phenyl]quinazolin-4(3H)-one](/img/structure/B14399081.png)
